4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a combination of imidazole, piperidine, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available starting materials
Formation of Imidazole Ring: The imidazole ring can be synthesized using glyoxal and ammonia, followed by cyclization.
Introduction of Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Coupling with Piperidine and Pyrimidine Rings: The final coupling step involves the reaction of the imidazole derivative with piperidine and pyrimidine derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, further enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- 3-chloro-4-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine
Uniqueness
4-cyclopropyl-6-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-cyclopropyl-6-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c22-25(23,16-8-17-10-20-16)21-5-3-12(4-6-21)9-24-15-7-14(13-1-2-13)18-11-19-15/h7-8,10-13H,1-6,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEMHXQYYLFBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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